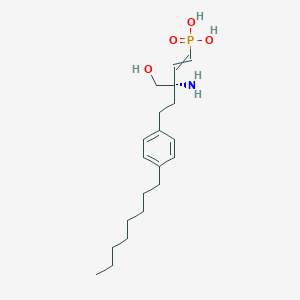
1-(Pyrrolidin-3-YL)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-3-YL)prop-2-EN-1-one is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring fused with a prop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Pyrrolidin-3-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidants like iodine and specific additives that influence the selectivity and yield of the desired products . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-3-YL)prop-2-EN-1-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the pyrrolidine ring, which can undergo various transformations, including oxidation and substitution . These reactions enable the compound to interact with biological targets, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
1-(Pyrrolidin-3-YL)prop-2-EN-1-one can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidinone derivatives . These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity. The unique combination of the pyrrolidine ring and the prop-2-en-1-one moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Similar compounds include:
- Pyrrolidin-2-ones
- Pyrrolidinone derivatives
- Pyrrolopyrazine derivatives
Propiedades
Número CAS |
112283-77-9 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.171 |
Nombre IUPAC |
1-pyrrolidin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-3-4-8-5-6/h2,6,8H,1,3-5H2 |
Clave InChI |
LMAUBXCRCBCBFH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1CCNC1 |
Sinónimos |
2-Propen-1-one,1-(3-pyrrolidinyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









